4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile
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Overview
Description
4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile is a chemical compound that features a tert-butyl-diphenyl-silanyloxy group attached to a butyronitrile backbone
Preparation Methods
The synthesis of 4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile typically involves the reaction of tert-butyl-diphenyl-silanol with 3,3-dimethyl-butyronitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silanyloxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile exerts its effects involves interactions with specific molecular targets. The silanyloxy group can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
When compared to similar compounds, 4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile stands out due to its unique combination of a silanyloxy group and a nitrile group. Similar compounds include:
4-(tert-Butyl-diphenyl-silanyloxy)-pentan-2-ol: This compound has a similar silanyloxy group but differs in the backbone structure.
(tert-Butyl-diphenyl-silanyloxy)-acetic acid ethyl ester: This compound features a silanyloxy group attached to an acetic acid ester, highlighting the versatility of the silanyloxy functional group in different chemical contexts.
These comparisons underscore the unique structural and functional attributes of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-3,3-dimethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NOSi/c1-21(2,3)25(19-12-8-6-9-13-19,20-14-10-7-11-15-20)24-18-22(4,5)16-17-23/h6-15H,16,18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOVKIXLJUSVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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